

The Chemical Architecture of Rosavin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Rosavin

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An In-depth Examination of the Structure, Synthesis, and Properties of a Key Bioactive Compound from *Rhodiola rosea*

Introduction

Rosavin is a prominent member of the cinnamyl alcohol glycosides, a class of natural products primarily found in the medicinal plant *Rhodiola rosea* L. (Crassulaceae).[1] This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, isolation, and analytical characterization of **Rosavin**, tailored for researchers, scientists, and professionals in drug development. The information presented herein is intended to serve as a foundational resource for further investigation and application of this pharmacologically significant molecule.

Chemical Structure and Identification

Rosavin is chemically classified as a diglycoside of cinnamyl alcohol.[1] Its structure consists of a cinnamyl alcohol aglycone linked to a disaccharide moiety. Specifically, it is (2E)-3-Phenylprop-2-en-1-yl α -L-arabinopyranosyl-(1 \rightarrow 6)- β -D-glucopyranoside.[1] The core chemical and physical properties of **Rosavin** are summarized in the table below.

Identifier	Value	Source
Molecular Formula	C ₂₀ H ₂₈ O ₁₀	[1] [2] [3]
Molar Mass	428.434 g·mol ⁻¹	[1]
IUPAC Name	(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-en-1-yl]-6-[[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol	[3]
CAS Number	84954-92-7	[1]
Appearance	Yellow paste or white to light yellow powder/crystal	[4] [5]

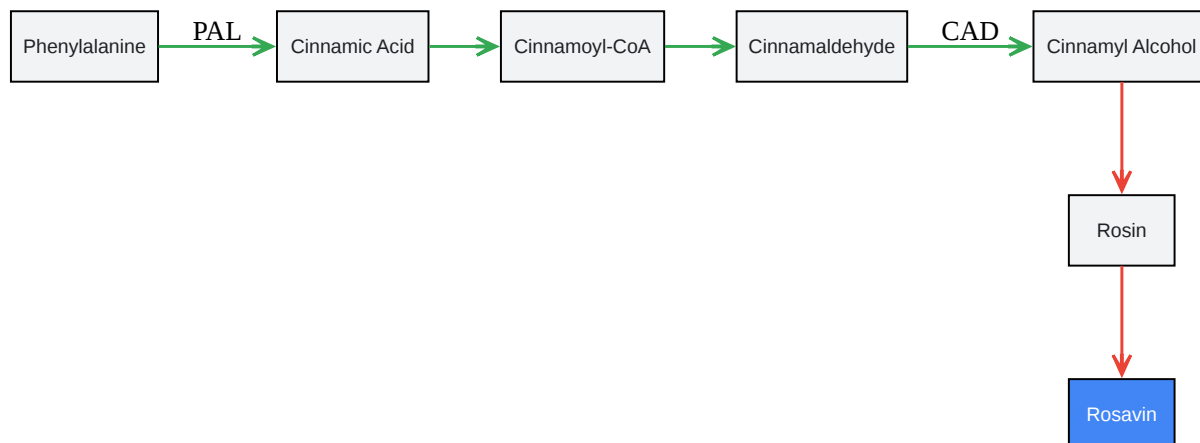
Biosynthesis of Rosavin

The biosynthesis of **Rosavin** originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway commences with the amino acid phenylalanine, which itself is derived from the shikimic acid pathway.

The key steps in the biosynthesis of the cinnamyl alcohol aglycone of **Rosavin** are as follows:

- **Deamination of Phenylalanine:** The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid.
- **Activation of Cinnamic Acid:** Cinnamic acid is then converted to its coenzyme A thioester, cinnamoyl-CoA.
- **Reduction to Cinnamaldehyde:** Cinnamoyl-CoA is subsequently reduced to cinnamaldehyde.
- **Formation of Cinnamyl Alcohol:** Finally, cinnamaldehyde is reduced to cinnamyl alcohol by the enzyme cinnamyl alcohol dehydrogenase.

The cinnamyl alcohol then undergoes glycosylation to form the various **rosavins**. The addition of a glucose molecule to cinnamyl alcohol yields rosin. A subsequent addition of an arabinose molecule to rosin results in the formation of **Rosavin**.[\[1\]](#)



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Biosynthetic pathway of **Rosavin**.

Experimental Protocols

Isolation and Purification of Rosavin

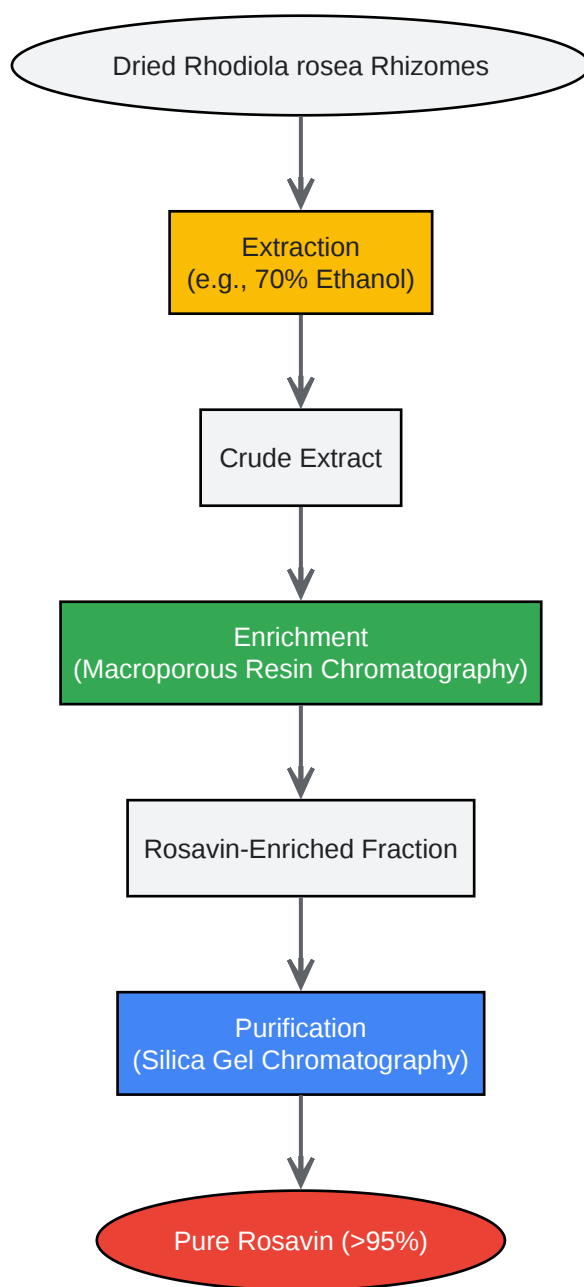
Several methods have been developed for the extraction and purification of **Rosavin** from *Rhodiola rosea* rhizomes. A representative workflow is outlined below.

A. Extraction:

- **Conventional Solvent Extraction:** Dried and powdered rhizomes are typically extracted with 70-75% ethanol, which has been shown to be effective for extracting **rosavins**.^[1] Methanol is also a commonly used solvent.
- **Microwave-Assisted Extraction (MAE):** This technique can enhance extraction efficiency. Optimized conditions may include a specific microwave power, extraction time, and solid-to-liquid ratio.
- **Supercritical Fluid Extraction (SFE):** Supercritical CO₂ with a co-solvent such as water or ethanol can be employed for a "greener" extraction process.

B. Purification:

- Column Chromatography: This is a widely used method for the separation of **rosavins**.
 - Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column to enrich the **rosavin** fraction.
 - Polyamide Column Chromatography: This can be used in series with macroporous resin for further purification.
 - Silica Gel Chromatography: Final purification is often achieved using silica gel column chromatography.
- High-Speed Counter-Current Chromatography (HSCCC): This technique offers an alternative to traditional column chromatography, potentially reducing solvent consumption and irreversible adsorption.



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A representative workflow for the isolation of **Rosavin**.

Analytical Characterization

A. High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for the quantification of **Rosavin** in plant extracts and finished products. A typical HPLC method would involve:

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution system is often employed, typically consisting of water (often with a small amount of acid, such as formic acid) and acetonitrile.
- Detection: UV detection is standard, with monitoring at wavelengths around 250 nm.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of **Rosavin**. ¹H-NMR and ¹³C-NMR are used to confirm the identity and purity of the isolated compound. The ¹H-NMR spectrum of **Rosavin** shows characteristic signals corresponding to the aromatic protons of the cinnamyl group, the olefinic protons, and the protons of the two sugar moieties.

Physicochemical and Biological Properties

Physicochemical Properties

A summary of the known physicochemical properties of **Rosavin** is presented below.

Property	Value	Source
Solubility	Soluble in DMSO, methanol, and ethanol. It is also described as a hydrophilic compound with high water solubility.	[5]
Melting Point	Data not readily available in the searched literature.	
Specific Optical Rotation	Data not readily available in the searched literature.	

Biological Activity

Rosavin exhibits a range of biological activities, and some of the quantitative data are summarized in the following table.

Activity	Assay	IC ₅₀ / EC ₅₀ Value	Source
Antioxidant	DPPH radical scavenging	5.86 µg/mL	
Enzyme Inhibition	Tyrosinase and α-glucosidase	Inhibition observed at 5 µg	
Immunomodulatory	T-cell proliferation	IC ₅₀ of 68 µM	[1]

In addition to the activities listed above, **Rosavin** has been reported to possess antidepressant, anxiolytic, and adaptogenic properties.

Conclusion

Rosavin stands out as a key bioactive constituent of *Rhodiola rosea* with a well-defined chemical structure and a biosynthetic pathway rooted in phenylpropanoid metabolism. The methodologies for its isolation and analytical characterization are well-established, providing a solid foundation for quality control and further research. While its pharmacological profile is promising, further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential. This technical guide serves as a comprehensive resource to facilitate ongoing and future research endeavors focused on this intriguing natural product.

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